molecular formula C7H9ClF3NS B13501238 1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride

1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride

Cat. No.: B13501238
M. Wt: 231.67 g/mol
InChI Key: OHWCYMZXFMOVFP-UHFFFAOYSA-N
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Description

1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C6H7ClF3NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride typically involves the functionalization of the thiophene ringThe reaction conditions often require the use of strong bases such as n-butyllithium and electrophiles like trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry can be employed to control reaction conditions and avoid precipitation issues. The use of automated systems and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methanamine moiety can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride is unique due to the presence of both the trifluoromethyl group and the methanamine moiety on the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9ClF3NS

Molecular Weight

231.67 g/mol

IUPAC Name

[3-methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H8F3NS.ClH/c1-4-2-6(7(8,9)10)12-5(4)3-11;/h2H,3,11H2,1H3;1H

InChI Key

OHWCYMZXFMOVFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(F)(F)F)CN.Cl

Origin of Product

United States

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